molecular formula C18H22N2OS B11664241 2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11664241
M. Wt: 314.4 g/mol
InChI Key: IUMRBMNVLDIGOM-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that contains a tetrahydropyridine ring substituted with a hexylsulfanyl group, a phenyl group, an oxo group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,3-dicarbonyl compounds and amines.

    Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the tetrahydropyridine ring.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

    Incorporation of the Oxo Group: The oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide ions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Hydroxyl derivative.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexylsulfanyl)-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile: Lacks the oxo group.

    2-(Hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Lacks the phenyl group.

    2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine: Lacks the carbonitrile group.

Uniqueness

2-(Hexylsulfanyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of all four substituents (hexylsulfanyl, oxo, phenyl, and carbonitrile) on the tetrahydropyridine ring. This combination of substituents imparts specific chemical and biological properties that are not observed in similar compounds lacking one or more of these groups.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

6-hexylsulfanyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C18H22N2OS/c1-2-3-4-8-11-22-18-16(13-19)15(12-17(21)20-18)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,20,21)

InChI Key

IUMRBMNVLDIGOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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